molecular formula C18H22N4O3S2 B2939249 N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide CAS No. 921071-12-7

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No. B2939249
CAS RN: 921071-12-7
M. Wt: 406.52
InChI Key: YUFDYGZCAIBYTJ-UHFFFAOYSA-N
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Description

The compound “N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide” is a complex organic molecule. It contains several functional groups including a cyclohexylamino group, a thiadiazol group, and a methoxybenzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclohexylamino group could be introduced through a reaction with cyclohexylamine . The thiadiazol group could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The cyclohexylamino group would likely adopt a chair conformation, while the thiadiazol and methoxybenzamide groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amine group in the cyclohexylamino moiety could participate in acid-base reactions . The thiadiazol group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and amide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds with the 1,3,4-thiadiazole core, similar to the specified chemical, have been investigated for their antimicrobial properties. For instance, Desai et al. (2013) synthesized a series of compounds for antimicrobial screening against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating the therapeutic potential of these molecules against microbial diseases (Desai, Rajpara, & Joshi, 2013). This suggests that N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide could be investigated for similar antimicrobial applications.

Cytotoxic Agents in Cancer Research

Almasirad et al. (2016) explored 1,3,4-thiadiazole derivatives as cytotoxic agents against human tumor cell lines, highlighting the potential of such compounds in cancer research. Specifically, certain derivatives showed significant inhibitory effects against cancer cells, suggesting their potential as therapeutic agents in oncology (Almasirad et al., 2016). The structural similarities with N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide imply its possible application in designing novel anticancer drugs.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it could interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-25-14-9-5-6-12(10-14)16(24)20-17-21-22-18(27-17)26-11-15(23)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFDYGZCAIBYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

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